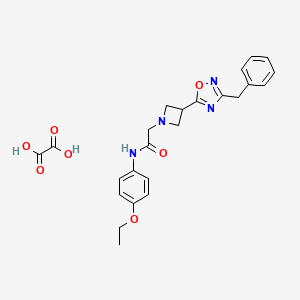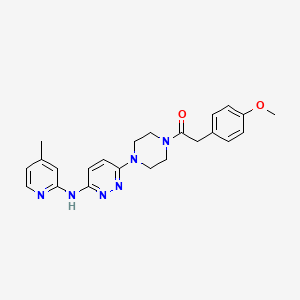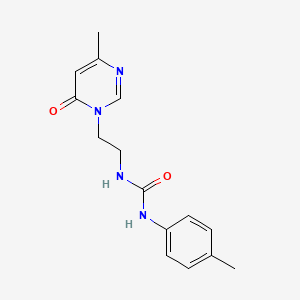![molecular formula C18H15N3O5S B2683153 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide CAS No. 905660-62-0](/img/structure/B2683153.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolidinone ring, a propargyl group, and a benzothiazole moiety, making it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring and the benzothiazole moiety. The propargyl group is introduced through a coupling reaction, often using reagents such as propargyl bromide and a base like potassium carbonate. The final step involves the formation of the acetamide linkage under mild conditions, typically using an amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide can undergo various types of chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an epoxide or a carboxylic acid.
Reduction: The benzothiazole moiety can be reduced to form a dihydrobenzothiazole derivative.
Substitution: The acetamide linkage can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propargyl group can yield an epoxide or a carboxylic acid, while reduction of the benzothiazole moiety can produce a dihydrobenzothiazole derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: The unique structure of this compound makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Preliminary studies suggest that this compound may have potential as an anticancer or antiviral agent, although further research is needed to confirm these findings.
Industry: This compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.
Wirkmechanismus
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The propargyl group may play a key role in these interactions, potentially through the formation of covalent bonds with target proteins. The benzothiazole moiety may also contribute to the compound’s activity by stabilizing the protein-ligand complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzothiazol-2-ylidene)acetamide: Similar structure but lacks the dioxino ring, which may affect its reactivity and biological activity.
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynyl-6,7-dihydrobenzothiazol-2-ylidene)acetamide: Similar structure but lacks the dioxino ring, which may affect its reactivity and biological activity.
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propionamide: Similar structure but with a propionamide group instead of an acetamide group, which may affect its reactivity and biological activity.
Uniqueness
The presence of the dioxino ring in 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide makes it unique compared to other similar compounds. This structural feature may enhance its stability and reactivity, as well as its potential biological activity.
Eigenschaften
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-2-5-20-11-8-12-13(26-7-6-25-12)9-14(11)27-18(20)19-15(22)10-21-16(23)3-4-17(21)24/h1,8-9H,3-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXHYILVGQPGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC3=C(C=C2SC1=NC(=O)CN4C(=O)CCC4=O)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide](/img/structure/B2683070.png)


![2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2683076.png)





![N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2683088.png)

![2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2683091.png)

![2-(1,2-benzoxazol-3-yl)-N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)acetamide](/img/structure/B2683093.png)
